molecular formula C18H12ClN3 B1617949 Climiqualine CAS No. 55150-67-9

Climiqualine

Cat. No. B1617949
CAS RN: 55150-67-9
M. Wt: 305.8 g/mol
InChI Key: IDQGRVRLINQKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03961062

Procedure details

2.74 g (10 mmoles) of 1,3-dichloro-4-phenylisoquinoline, 1.02 g (15 mmoles) of imidazole and 5 ml of pyridine were heated for 8 hours under reflux and, after cooling, distributed between benzene and water. The residue which remained behind after evaporation of the organic phase was chromagtographed on silica-gel. As solvent, a mixture of chloroform and methanol 95:5 was found to be suitable.
Name
1,3-dichloro-4-phenylisoquinoline
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:4]([Cl:18])[N:3]=1.[NH:19]1[CH:23]=[CH:22][N:21]=[CH:20]1.N1C=CC=CC=1.C1C=CC=CC=1>O>[Cl:18][C:4]1[N:3]=[C:2]([N:19]2[CH:23]=[CH:22][N:21]=[CH:20]2)[C:11]2[C:6]([C:5]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[CH:7][CH:8]=[CH:9][CH:10]=2

Inputs

Step One
Name
1,3-dichloro-4-phenylisoquinoline
Quantity
2.74 g
Type
reactant
Smiles
ClC1=NC(=C(C2=CC=CC=C12)C1=CC=CC=C1)Cl
Name
Quantity
1.02 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
after evaporation of the organic phase
ADDITION
Type
ADDITION
Details
As solvent, a mixture of chloroform and methanol 95:5

Outcomes

Product
Name
Type
Smiles
ClC=1N=C(C2=CC=CC=C2C1C1=CC=CC=C1)N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.